N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a thiazolidine ring, a hydroxyphenyl group, and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . The reaction can be carried out using conventional heating or microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiazolidines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of functional groups and structural features. The presence of the thiazolidine ring, hydroxyphenyl group, and methoxybenzylidene moiety provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N2O4S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-5-3-2-4-15(17)12-18-20(26)23(21(28)29-18)13-19(25)22-11-10-14-6-8-16(24)9-7-14/h2-9,12,24H,10-11,13H2,1H3,(H,22,25)/b18-12- |
InChI Key |
CZZGIZNWRBNJCP-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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